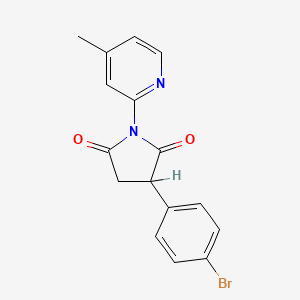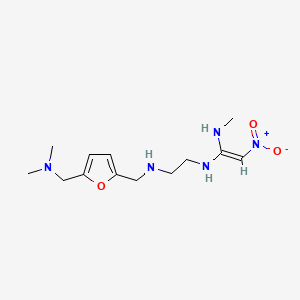
Pinanediol talabostat boronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pinanediol talabostat boronate is a compound that combines the properties of pinanediol, talabostat, and boronate Pinanediol is a chiral diol derived from pinene, while talabostat is a dipeptidyl peptidase inhibitor with immunostimulatory properties Boronate esters are known for their stability and reactivity, making them valuable in various chemical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pinanediol talabostat boronate typically involves the formation of a boronate ester between pinanediol and talabostat. One common method is to react pinanediol with a boronic acid derivative of talabostat under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pinanediol talabostat boronate undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronate ester back to the corresponding alcohols.
Substitution: The boronate group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted boronate esters. These products have diverse applications in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of pinanediol talabostat boronate involves the inhibition of dipeptidyl peptidase enzymes, particularly DPP4 and FAP. Talabostat targets these enzymes, leading to the upregulation of cytokines and chemokines, which stimulate immune responses against tumors. The compound also activates caspase-1, which processes pro-IL-1β into mature IL-1β, further enhancing its immunostimulatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Bortezomib: A boronic acid-based proteasome inhibitor used in cancer treatment.
Velcade: Another boronic acid-based drug with anticancer properties.
Peptidyl boronate analogues: Compounds similar to pinanediol talabostat boronate, used as enzyme inhibitors and antimicrobial agents.
Uniqueness
This compound is unique due to its combination of a chiral diol, a potent enzyme inhibitor, and a boronate ester. This combination enhances its stability, reactivity, and biological activity, making it a valuable compound in medicinal chemistry and other scientific research fields .
Propiedades
Número CAS |
160332-26-3 |
|---|---|
Fórmula molecular |
C19H33BN2O3 |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-methyl-1-[(2R)-2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C19H33BN2O3/c1-11(2)16(21)17(23)22-8-6-7-15(22)20-24-14-10-12-9-13(18(12,3)4)19(14,5)25-20/h11-16H,6-10,21H2,1-5H3/t12-,13-,14+,15-,16-,19-/m0/s1 |
Clave InChI |
GITITXQGIADLJY-KHWYTQFPSA-N |
SMILES isomérico |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H]4CCCN4C(=O)[C@H](C(C)C)N |
SMILES canónico |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4C(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)


![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)



![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)




